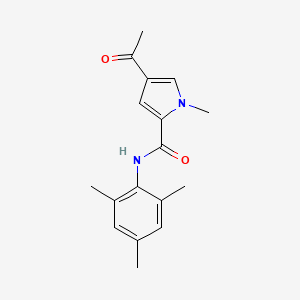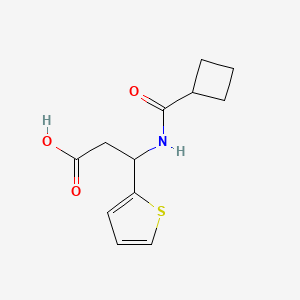
3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and can cause pain, fever, and swelling. By inhibiting COX enzymes, this compound reduces the production of prostaglandins and thus reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has also been shown to have antioxidant properties. It has been suggested that this compound may help protect against oxidative stress and inflammation, which are implicated in many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. Additionally, this compound has shown promising results in preclinical studies for the treatment of various diseases, which makes it an attractive candidate for further research.
One limitation of using this compound in lab experiments is that it is a synthetic compound, which means that it may not fully replicate the effects of natural compounds in living organisms. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for research on 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid. One direction is to investigate its potential in treating cancer and other diseases that are characterized by inflammation and oxidative stress. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans. Finally, there is a need for more studies on the mechanism of action of this compound, as well as its potential interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid involves the reaction of cyclobutanecarbonyl chloride with 3-amino-3-thiophen-2-ylpropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential therapeutic applications of 3-(Cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in preclinical models of inflammation and pain. Additionally, this compound has been investigated for its potential in treating cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(cyclobutanecarbonylamino)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-9(10-5-2-6-17-10)13-12(16)8-3-1-4-8/h2,5-6,8-9H,1,3-4,7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPZXEJQIMZXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC(CC(=O)O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)
![2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7503184.png)
![1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)
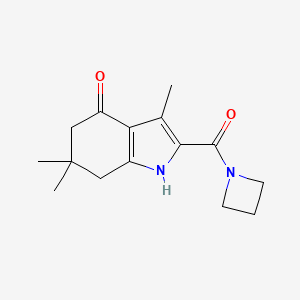

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4,5-tetramethylfuran-3-carboxamide](/img/structure/B7503207.png)

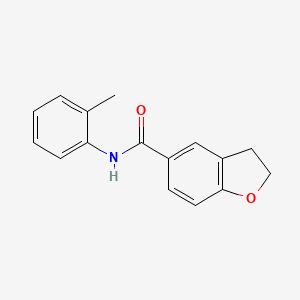
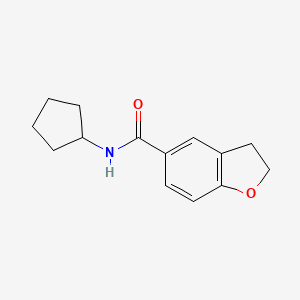


![4-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7503254.png)
